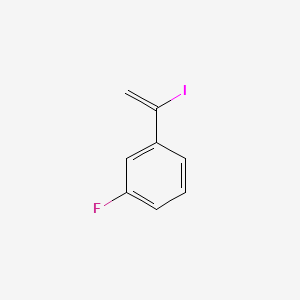

1-Fluoro-3-(1-iodoethenyl)benzene

Description

Properties

Molecular Formula |

C8H6FI |

|---|---|

Molecular Weight |

248.04 g/mol |

IUPAC Name |

1-fluoro-3-(1-iodoethenyl)benzene |

InChI |

InChI=1S/C8H6FI/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H2 |

InChI Key |

NDQUJDMDSSXVFR-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC(=CC=C1)F)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Fluoro 3 1 Iodoethenyl Benzene

Stereoselective and Regioselective Construction of the 1-Iodoethenyl Moiety

The formation of the 1-iodoethenyl group is a critical step in the synthesis of the target molecule. Various methods have been developed to control the placement and geometry of the carbon-carbon double bond and the iodine atom.

Transition Metal-Catalyzed Alkyne Iodination and Subsequent Reduction Strategies

Transition metal-catalyzed reactions provide a powerful tool for the selective functionalization of alkynes. An indium(III)-catalyzed cyclotrimerization of alkynes in the presence of 2-iodophenol (B132878) has been shown to produce 1,3,5-substituted benzenes with high regioselectivity. nih.gov This type of strategy can be envisioned for the construction of the substituted benzene (B151609) core, followed by further modifications.

Another approach involves the hydroboration of 1-halo-1-alkynes, followed by migratory insertion and subsequent reactions to yield stereodefined trisubstituted alkenes. nih.gov While not a direct route to 1-fluoro-3-(1-iodoethenyl)benzene, the principles of controlling stereochemistry through such catalyzed processes are relevant.

Halogen Exchange Reactions for Vinyl Iodide Formation

Halogen exchange reactions offer a direct method for the synthesis of vinyl iodides from the corresponding vinyl bromides. organic-chemistry.org This transformation can be achieved under mild conditions using a copper catalyst and potassium iodide, proceeding stereospecifically. organic-chemistry.org This method is particularly useful if the corresponding bromo-analogue, 1-bromo-3-(1-bromoethenyl)benzene, is accessible. The exchange process is driven by the relative bond strengths and the insolubility of the resulting potassium bromide.

| Reactant | Catalyst | Reagent | Product |

| Vinyl Bromide | Copper(I) salt | Potassium Iodide | Vinyl Iodide |

Olefination Reactions for Carbon-Carbon Double Bond Formation

Olefination reactions, such as the Wittig reaction, are fundamental in organic synthesis for the creation of carbon-carbon double bonds. masterorganicchemistry.comwikipedia.orglibretexts.org The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.orgmnstate.edu For the synthesis of this compound, a plausible route would involve the reaction of a suitably substituted benzaldehyde (B42025) with an iodinated phosphonium ylide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

A general scheme for a Wittig reaction is as follows:

An alkyl halide reacts with triphenylphosphine (B44618) to form a phosphonium salt.

The phosphonium salt is deprotonated with a strong base to form the ylide.

The ylide then reacts with an aldehyde or ketone to form the alkene. libretexts.org

Hydroiodination Approaches to Functionalized Alkenes

The direct addition of hydrogen iodide (HI) to an alkyne is a classical method for preparing vinyl iodides. wikipedia.org For the synthesis of this compound, the starting material would be 1-ethynyl-3-fluorobenzene. sigmaaldrich.com Hydroiodination of terminal alkynes typically follows Markovnikov's rule, placing the iodine atom on the more substituted carbon of the resulting double bond. wikipedia.org However, achieving high regioselectivity can be challenging. An efficient and highly selective rhodium-catalyzed hydroiodination of alkynes using in situ-generated HI has been reported, offering a potential solution to this challenge. researchgate.net

| Starting Material | Reagent | Catalyst | Product |

| 1-Ethynyl-3-fluorobenzene | Hydrogen Iodide (in situ) | Rhodium complex | This compound |

Installation of the Fluoro Substituent on the Aromatic Ring

The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods, with electrophilic fluorination being a prominent strategy.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org This method has become a popular alternative to traditional nucleophilic fluorination techniques. wikipedia.org A variety of electrophilic fluorinating reagents have been developed, with those containing a nitrogen-fluorine (N-F) bond being particularly common due to their stability and safety. wikipedia.org

Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. brynmawr.edu The choice of reagent can influence the reaction's efficiency and selectivity. For instance, in the synthesis of a related compound, 1-fluoro-3-propylbenzene, an electrophilic fluorinating agent like Selectfluor® was proposed to fluorinate an acylbenzene precursor at the meta position. quora.com A similar strategy could be employed by starting with 3-(1-iodoethenyl)phenylboronic acid or a related organometallic species and reacting it with an electrophilic fluorinating agent.

The mechanism of electrophilic fluorination is complex and can be influenced by the substrate and reaction conditions. wikipedia.org However, it provides a direct route to introduce fluorine onto an aromatic ring, often with high regioselectivity dictated by the directing effects of existing substituents.

| Substrate Type | Reagent Type | Example Reagents |

| Aryl Grignard/Organolithium | N-F Reagent | N-fluoro-o-benzenedisulfonimide (NFOBS) |

| Enolates | N-F Reagent | NFSI, NFOBS |

| Arylboronic acid | N-F Reagent | Selectfluor® |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Fluorides

The introduction of a fluorine atom onto an aromatic ring is a critical step in synthesizing the target molecule's core structure. Nucleophilic Aromatic Substitution (SNAr) is a powerful method for this transformation. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the aromatic ring at the carbon bearing a suitable leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov Aromatization is then restored by the departure of the leaving group.

For SNAr to occur, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. acs.org This requirement poses a challenge for the synthesis of the 1-fluoro-3-substituted benzene core, as the ring is not sufficiently activated. However, several strategies can be envisioned.

A more direct, classical method for synthesizing aryl fluorides from anilines is the Balz-Schiemann reaction. organic-chemistry.org This reaction involves the diazotization of an aniline (B41778) precursor (e.g., 3-iodoaniline) to form a diazonium salt, followed by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt to yield the aryl fluoride (B91410). organic-chemistry.orgnih.gov While not strictly an SNAr reaction in the typical sense, it is a fundamental route to aryl fluorides when direct SNAr is not feasible.

Recent advances have also enabled SNAr on non-activated aryl halides. These methods often employ specialized catalysts or reaction conditions, such as organic photoredox catalysis, which can activate the C-F bond formation under milder conditions, even on electron-neutral or electron-rich aromatic rings. rsc.org Another strategy involves using highly reactive fluoride sources, such as anhydrous tetrabutylammonium (B224687) fluoride (TBAF), which have shown efficacy in displacing other halogens from unactivated rings. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Aryl Fluoride Formation

| Strategy | Precursor Requirement | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical SNAr | Ring with strong ortho/para EWG (e.g., -NO₂) | Basic, often high temperatures | Well-established, uses inexpensive reagents. | Requires installation and later modification/removal of activating group. |

| Balz-Schiemann Reaction | Aryl amine (e.g., 3-iodoaniline) | Diazotization (NaNO₂, acid), then heat | Reliable for non-activated rings. | Often requires high temperatures for decomposition; can have moderate yields. |

| Modern Catalytic SNAr | Non-activated aryl halide/triflate | Photoredox or transition-metal catalysis | Mild conditions, broader substrate scope. rsc.orgrsc.org | Catalyst cost and sensitivity can be a factor. |

Integration of Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.govbeilstein-journals.org Integrating an MCR to construct the this compound framework is an attractive strategy for streamlining the synthesis.

A plausible MCR could involve a palladium-catalyzed three-component coupling. For example, a reaction between an aryl halide (like 1-fluoro-3-iodobenzene), a terminal alkyne, and an iodine source could potentially assemble the desired structure in one pot. While direct three-component reactions to form vinyl iodides are specific, analogous transformations are well-documented. For instance, palladium-catalyzed three-component reactions involving aryl halides, allenes, and various nucleophiles are known. nih.govorganic-chemistry.org

A hypothetical one-pot, three-component synthesis could be designed as shown below. This process might involve the initial Sonogashira coupling of 1-fluoro-3-ethynylbenzene with an aryl halide, followed by in-situ iodination, or a more complex cascade where an aryl halide, an alkyne, and an iodine donor are coupled. More established is the three-component coupling of aryl iodides, allenes, and aldehydes catalyzed by Co/Cr hybrid systems to yield complex alcohols. organic-chemistry.org This points to the potential of transition-metal catalysis to orchestrate complex multi-component transformations that could be adapted for the target molecule.

Table 2: Hypothetical Three-Component Synthesis Scheme

| Reactant A | Reactant B | Reactant C | Catalyst System | Proposed Product |

|---|---|---|---|---|

| 1-Fluoro-3-iodobenzene | Terminal Alkyne (e.g., Trimethylsilylacetylene) | Iodine Source (e.g., I₂) | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper co-catalyst (e.g., CuI) | This compound (after desilylation) |

Green Chemistry Principles in the Synthesis of this compound

Adherence to the principles of green chemistry is paramount for developing sustainable synthetic processes. beilstein-journals.orgresearchgate.net Key considerations include the choice of solvents, maximization of atom economy, and energy efficiency.

One of the most effective ways to make a synthesis "greener" is to minimize or eliminate the use of hazardous organic solvents. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions in the absence of bulk solvent, is a leading solvent-free technique. capes.gov.brsynarchive.com This approach can lead to faster reaction times, higher yields, and sometimes novel reactivity compared to solution-phase methods. wikipedia.org

For the synthesis of this compound, a key C-C or C-I bond-forming step could be adapted to a mechanochemical process. For instance, the vinylation of an aryl precursor using a vinylating agent like a vinylbenziodoxolone (VBX) has been shown to be highly efficient under ball-milling conditions. capes.gov.brwikipedia.org Similarly, the conversion of a precursor like 1-fluoro-3-(1-bromoethenyl)benzene to the target iodide via a Finkelstein-type halide exchange with potassium iodide could be facilitated by mechanochemical grinding, potentially with a copper catalyst. rsc.org These solvent-free methods reduce organic waste and simplify product purification.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. beilstein-journals.org A reaction with 100% atom economy generates no waste byproducts. Designing a synthesis with maximum atom economy is a fundamental goal of green chemistry.

The synthesis of the 1-iodoethenyl moiety offers a clear opportunity to apply this principle. Different synthetic routes can be compared:

Route A: Hydroiodination of an Alkyne (High Atom Economy): The most atom-economical route would be the direct addition of hydrogen iodide (HI) across the triple bond of a precursor, 1-fluoro-3-ethynylbenzene. In this reaction, all atoms from both reactants are incorporated into the final product, resulting in 100% atom economy.

Route B: Barton Vinyl Iodide Synthesis (Low Atom Economy): The Barton vinyl iodide synthesis involves the reaction of a hydrazone with iodine. To apply this, one would first need to prepare 3-fluoroacetophenone, convert it to its hydrazone, and then react it with iodine and a base. This multi-step process generates significant byproducts, including nitrogen gas, the base's conjugate acid, and an iodide salt, leading to poor atom economy.

Route C: Wittig-type Olefination (Low Atom Economy): A Wittig-type reaction using iodomethyltriphenylphosphonium iodide would react with 3-fluorobenzaldehyde (B1666160) to form the vinyl iodide. A major drawback of this method is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which has a high molecular weight and results in very low atom economy.

Table 3: Atom Economy Comparison of Different Routes to the Vinyl Iodide Moiety

| Synthetic Route | Reaction | Stoichiometric Byproducts | Atom Economy (%) |

|---|---|---|---|

| Hydroiodination | Ar-C≡CH + HI → Ar-C(I)=CH₂ | None | 100% |

| Wittig Reaction | Ar-CHO + Ph₃P⁺CH₂I I⁻ → Ar-CH=CHI | Triphenylphosphine oxide (Ph₃PO), HI | ~32%* |

| Barton Synthesis | Ar-C(CH₃)=NNH₂ + 2I₂ + Base → Ar-C(I)=CH₂ | N₂, 3HI, Base-H⁺ | Low (depends on base) |

\Calculated for the reaction of 3-fluorobenzaldehyde and iodomethyltriphenylphosphonium iodide.*

Flow Chemistry and Continuous Processing Techniques for Production Scalability

For the large-scale production of fine chemicals, transitioning from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and straightforward scalability.

The synthesis of this compound could benefit significantly from flow chemistry. For example, reactions involving hazardous intermediates or reagents can be performed more safely in a flow reactor, as only small quantities of the material are reacting at any given time. The hydroiodination of an alkyne, which uses corrosive HI, could be performed in a flow setup where HI is generated in-situ and immediately consumed, minimizing handling risks.

Furthermore, photochemical or electrochemical reactions, which are difficult to scale up in batch reactors due to light penetration or electrode surface area limitations, are ideally suited for flow systems. A photoredox-catalyzed SNAr reaction to introduce the fluorine atom or a subsequent cross-coupling reaction could be efficiently performed in a microreactor with integrated LED lighting. Similarly, the conversion of a vinyl bromide to a vinyl iodide has been achieved in a continuous flow system using copper tubing, dramatically reducing reaction times compared to batch methods. nih.gov This precise control allows for optimization of reaction conditions to maximize yield and selectivity, making flow chemistry a powerful tool for the scalable and efficient production of this compound.

Reaction Chemistry and Mechanistic Investigations of 1 Fluoro 3 1 Iodoethenyl Benzene

Cross-Coupling Reactions Involving the C(sp2)-I Bond

The C(sp2)-I bond in 1-fluoro-3-(1-iodoethenyl)benzene is the primary site of reactivity in cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the molecule, while the vinyl iodide moiety provides a versatile handle for the introduction of diverse functional groups.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi)

Palladium catalysts are extensively used to mediate the coupling of this compound with a wide range of organometallic reagents. These reactions offer a powerful means to construct complex molecular architectures.

The Suzuki-Miyaura reaction involves the coupling of the vinyl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comuwindsor.ca This reaction is widely favored due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. youtube.comreddit.com For instance, the reaction of this compound with an arylboronic acid would yield a 1-fluoro-3-(1-aryl-ethenyl)benzene derivative. The choice of base, such as sodium carbonate, potassium phosphate, or cesium carbonate, can be crucial for the reaction's success. uwindsor.careddit.com

The Heck reaction facilitates the coupling of this compound with an alkene. nih.gov This reaction typically employs a palladium catalyst and a base to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes. nih.govnih.gov The reaction mechanism involves the oxidative addition of the vinyl iodide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org The resulting product is a conjugated enyne, a valuable structural motif in many natural products and functional materials. libretexts.org

The Stille reaction utilizes an organotin reagent as the coupling partner for this compound. wikipedia.org This palladium-catalyzed reaction is known for its tolerance to a wide variety of functional groups. wikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Negishi reaction involves the palladium-catalyzed coupling of this compound with an organozinc reagent. nih.govresearchgate.net This reaction is highly effective for the formation of carbon-carbon bonds and is known for its stereospecificity. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, Base | Mild conditions, high functional group tolerance. youtube.comuwindsor.ca |

| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes. nih.govnih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Synthesizes conjugated enynes. wikipedia.orglibretexts.org |

| Stille | Organotin | Pd catalyst | High functional group tolerance. wikipedia.org |

| Negishi | Organozinc | Pd catalyst | Stereospecific C-C bond formation. nih.gov |

The catalytic cycles of these palladium-catalyzed reactions generally proceed through a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

Oxidative addition is the initial and often rate-determining step, where the palladium(0) catalyst inserts into the C-I bond of this compound. nih.govyoutube.com This process forms a palladium(II) intermediate. youtube.com The reactivity of aryl and vinyl halides in oxidative addition typically follows the order I > Br > Cl > F, making the C-I bond in the substrate highly susceptible to this reaction. uwindsor.ca The mechanism of oxidative addition can be complex, with some studies suggesting the possibility of both concerted and stepwise pathways. youtube.com

Transmetalation is the step where the organic group from the organometallic reagent is transferred to the palladium(II) center, displacing the halide. nih.govrsc.org In the Suzuki-Miyaura reaction, this involves the transfer of the organic group from the boronic acid (or its boronate derivative) to the palladium complex. nih.govacs.org The presence of a base is crucial in this step, as it is believed to activate the organoboron reagent. acs.orgresearchgate.net Two primary pathways for transmetalation in the Suzuki-Miyaura reaction have been proposed: one involving the reaction of an arylpalladium hydroxide (B78521) complex with a neutral boronic acid, and another involving the reaction of an arylpalladium halide complex with a trihydroxyborate anion. acs.orgresearchgate.net The dominant pathway can depend on the specific reaction conditions. researchgate.net

The choice of ligand coordinated to the palladium center plays a critical role in the efficiency and selectivity of the cross-coupling reaction. Ligands can influence the catalyst's stability, solubility, and reactivity.

For many cross-coupling reactions, phosphine-based ligands are commonly employed. reddit.comnih.gov The steric and electronic properties of the phosphine (B1218219) ligand can significantly impact the rate of oxidative addition and reductive elimination. For instance, bulky and electron-rich phosphine ligands can often promote the catalytic activity. reddit.com Biarylphosphine ligands have shown high activity in C-N cross-coupling reactions of aryl iodides. nih.gov In some cases, ligand-free conditions have been developed, where the palladium catalyst is supported on a solid phase or used as a salt, which can simplify product purification. rsc.org However, the presence of a ligand is often necessary to stabilize the active catalytic species and prevent catalyst deactivation. nih.gov Chiral ligands, such as BINAP, are used in asymmetric versions of these reactions to induce enantioselectivity. libretexts.orgresearchgate.net

Nickel-Catalyzed C-I Bond Functionalization

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. chimia.ch Nickel catalysts can exhibit unique reactivity and are particularly effective in activating challenging C-I bonds.

Nickel-catalyzed reactions often proceed through similar mechanistic steps as palladium-catalyzed reactions, including oxidative addition, transmetalation, and reductive elimination. However, nickel catalysts can also access different oxidation states, such as Ni(I) and Ni(III), leading to alternative reaction pathways. ucla.eduucla.edu

Mechanistic Insights into Ni(I)-Mediated Oxidative Addition

In many nickel-catalyzed cross-coupling reactions, a Ni(I) species is proposed as a key intermediate. ucla.eduresearchgate.net The oxidative addition of an aryl or vinyl iodide to a Ni(I) complex is a crucial step in these catalytic cycles. ucla.eduucla.edu This process generates a Ni(III) intermediate. ucla.edu

Recent studies have utilized electroanalytical techniques to investigate the kinetics of Ni(I)-mediated oxidative addition of aryl iodides. ucla.eduacs.org These studies have shown that the rate of oxidative addition is influenced by both the electronic and steric properties of the aryl iodide and the nature of the ligand on the nickel center. ucla.eduresearchgate.net The mechanism can proceed through either a concerted three-center pathway or a halogen-atom abstraction pathway, depending on the ligand. ucla.eduresearchgate.net For example, nickel complexes with bipyridine (BPy), phenanthroline (Phen), and terpyridine (Terpy) ligands have been studied, with Ni(I)(MePhen) and Ni(I)(BPP) complexes showing higher reactivity in oxidative addition compared to Ni(I)(MeBPy) and Ni(I)(Terpy) complexes. ucla.edu

Reductive Cross-Coupling Strategies

Nickel-catalyzed reductive cross-coupling reactions have become increasingly important as they allow for the coupling of two different electrophiles, avoiding the need for pre-formed organometallic reagents. researchgate.netrsc.orgrsc.org In these reactions, a stoichiometric reductant is used to drive the catalytic cycle.

For the functionalization of this compound, a reductive cross-coupling strategy could involve its reaction with another electrophile, such as an alkyl halide or triflate, in the presence of a nickel catalyst and a reductant. rsc.orgnih.govnih.gov This approach offers a direct method for forming C(sp2)-C(sp3) bonds. rsc.orgnih.gov The mechanism of these reactions often involves the sequential oxidative addition of the two electrophiles to a low-valent nickel species.

Reactivity of the Aromatic C-F Bond

The aromatic C-F bond is the strongest carbon-halogen bond, rendering it notoriously inert and challenging to functionalize. However, its high bond energy also means that its cleavage can lead to highly reactive intermediates, and several strategies have been developed to harness this potential.

Activation Strategies for Aromatic Fluorine (e.g., Defluorination, C-F Bond Cleavage)

The cleavage of the robust C-F bond in compounds like this compound typically requires forcing conditions or specialized catalytic systems. Activation can be broadly categorized into reductive, oxidative, and transition-metal-mediated pathways.

Reductive Defluorination: Single-electron reduction of aryl fluorides, though difficult due to their highly negative reduction potentials, can generate aryl radical anions that subsequently expel a fluoride (B91410) ion. This process can be achieved using potent photoreductants under visible light irradiation or via electrochemical methods. nih.gov For instance, direct excitation of super-electron donors like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) generates a powerful reductant capable of reducing even inert aryl fluorides. rsc.org Another approach involves transition-metal-free defluorosilylation, where silylboronates and a strong base like KOtBu can mediate the conversion of a C-F bond to a C-Si bond at room temperature. nih.gov

Catalytic Hydrogenolysis: The C-F bond can be cleaved via catalytic hydrodefluorination (HDF), replacing the fluorine atom with hydrogen. This is a key reaction in the degradation of persistent organofluorine compounds. Bimetallic catalysts, such as certain rhodium-indium complexes, have shown promise in the hydrogenolysis of aryl C-F bonds. researchgate.net

Oxidative Activation: While less common for simple aryl fluorides, single-electron oxidation can form electrophilic aryl radical cations, which become more susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov

The following table summarizes key strategies applicable to the activation of the C-F bond in the fluorobenzene (B45895) moiety.

| Activation Strategy | Reagents/Conditions | Intermediate | Outcome |

| Electrochemical Reduction | Cathode, Ni-catalyst | Aryl radical | Defluorinative cross-coupling (e.g., sulfoximination) nih.gov |

| Photoreduction | TDAE, visible light | Aryl radical anion | Reductive defluorination rsc.org |

| Catalytic Hydrogenolysis | Rh/In bimetallic complex, H₂ | Metal-hydride species | Hydrodefluorination researchgate.net |

| Defluorosilylation | Silylboronate, KOtBu | Aryl anion/radical | Aryl silane (B1218182) formation nih.gov |

Influence of Fluorine on Ortho-Metalation and Directed Functionalization

The strongly electronegative fluorine atom significantly influences the reactivity of the aromatic ring. It exerts a powerful -I (inductive) effect, which acidifies the protons at the ortho positions (C2 and C6). polyu.edu.hkrsc.org This increased acidity facilitates ortho-C–H bond activation or metalation, making fluorine a potent ortho-directing group in various transition-metal-catalyzed C-H functionalization reactions. polyu.edu.hknih.gov

Base-assisted C-H activation, often proceeding through a Concerted Metalation-Deprotonation (CMD) mechanism, is thermodynamically favored at the ortho position due to the stabilizing effect of the fluorine on the resulting metal-carbon bond. polyu.edu.hkrsc.org This directing effect allows for the regioselective introduction of a wide range of functional groups, including aryl, alkyl, and heteroatom substituents, at the positions adjacent to the fluorine atom. While kinetic metalation might sometimes favor other positions, thermodynamic control often leads to the ortho-functionalized product. polyu.edu.hk In the context of this compound, this principle allows for selective functionalization at the C2 or C6 positions, leaving the more reactive vinyl iodide moiety untouched under appropriate conditions.

Stereochemical Control and Regioselectivity in Reactions

The (1-iodoethenyl) group is a key reactive handle, primarily for transition-metal-catalyzed cross-coupling reactions. The stereochemistry of the double bond is a critical aspect, as it is often retained in the product. Vinyl iodides are highly valued substrates because the C-I bond is weaker than C-Br or C-Cl bonds, allowing for faster oxidative addition and milder reaction conditions. wikipedia.org

The synthesis of the vinyl iodide precursor itself can be highly stereoselective. For instance, hydroiodination of the corresponding terminal alkyne can be controlled to yield specific isomers. organic-chemistry.org Furthermore, reactions like the Takai olefination or Stork-Zhao olefination provide routes to (E) and (Z) vinyl iodides, respectively. wikipedia.org Once formed, the geometry of the vinyl iodide is typically preserved in subsequent palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings. wikipedia.orgorganic-chemistry.org

Stereospecificity is also central to other transformations. For example, copper-catalyzed halide exchange reactions to form vinyl iodides from vinyl bromides proceed with retention of configuration. nih.gov Similarly, transition-metal-free borylative couplings involving hydroboration and 1,2-metallate rearrangement steps are highly stereospecific. nih.govrsc.org This allows for precise control over the three-dimensional structure of the final products derived from this compound.

Radical Reactions and Photoredox Catalysis

The vinyl iodide moiety is an excellent precursor for generating vinyl radicals under photoredox conditions. Visible-light photocatalysis offers a mild and powerful method to initiate radical reactions that are otherwise difficult to achieve. rsc.org

Upon single-electron reduction from an excited photocatalyst, the vinyl iodide can undergo dissociative electron transfer to release an iodide anion and a vinyl radical. This reactive intermediate can then participate in a variety of transformations. rsc.org For example, a unified method for the thiolation of aryl and vinyl iodides using dialkyl disulfides has been developed under visible light photoredox catalysis, demonstrating excellent functional group tolerance. nih.govrsc.org

Radical group transfer reactions represent another powerful application. Photoredox-catalyzed processes can enable the transfer of vinyl groups from precursors onto sp³-hybridized carbons, starting from alkyl iodides. organic-chemistry.org In a hypothetical reaction involving this compound, a photogenerated radical could add to a suitable acceptor, or conversely, the vinyl iodide itself could act as a radical acceptor in a cascade process. These reactions highlight the potential for forming complex C-C bonds under exceptionally mild conditions. nih.gov

Chemo- and Regioselective Transformations of Multiple Halogen Centers

A key synthetic challenge and opportunity in a molecule like this compound is the selective functionalization of its different halogenated sites. The molecule contains two distinct carbon-halogen bonds: a vinylic C(sp²)-I bond and an aromatic C(sp²)-F bond. Their reactivities are vastly different.

The C-I bond is much weaker (bond dissociation energy ~57.6 kcal/mol) and more polarizable than the C-F bond (~115 kcal/mol). wikipedia.org This substantial difference in reactivity is the cornerstone of chemoselective cross-coupling. In palladium-catalyzed reactions, oxidative addition occurs preferentially at the C-I bond under conditions where the C-F bond remains intact. This allows for selective Suzuki, Sonogashira, Heck, or Stille couplings at the vinyl position. organic-chemistry.orgcapes.gov.br

For example, a Suzuki-Miyaura coupling with a boronic acid would be expected to proceed exclusively at the iodoethenyl group, as illustrated in the reaction scheme below.

Scheme 1: Chemoselective Suzuki-Miyaura Coupling

Only after the more reactive C-I bond has been functionalized would the much more challenging activation of the C-F bond be attempted, which would require different, harsher catalytic conditions. polyu.edu.hk This hierarchical reactivity allows for sequential, site-selective modifications, making this compound a versatile building block for the synthesis of complex, fluorinated molecules. Furthermore, the fluorine atom's ortho-directing effect adds another layer of regiocontrol, enabling potential C-H functionalization as a third, distinct type of transformation. polyu.edu.hk

Theoretical and Computational Investigations of 1 Fluoro 3 1 Iodoethenyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Fluoro-3-(1-iodoethenyl)benzene. These calculations provide a basis for predicting how the molecule will behave in chemical reactions by examining its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. nih.govmdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy and distribution of these orbitals are critical in determining the molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the iodoethenyl group, particularly the carbon-carbon double bond and the iodine atom, which are more electron-rich and polarizable. The LUMO, conversely, is likely distributed over the aromatic ring and the vinyl group, influenced by the electron-withdrawing nature of the fluorine atom. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Substituents on the benzene (B151609) ring significantly influence the energies of the frontier orbitals. Electron-donating groups tend to raise the HOMO energy, making the molecule a better nucleophile, while electron-withdrawing groups lower the LUMO energy, enhancing its electrophilicity. rsc.org In this compound, the fluorine atom acts as an electron-withdrawing group through its inductive effect, which would lower both the HOMO and LUMO energies compared to an unsubstituted analog.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Ethenylbenzenes *

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Styrene | -6.12 | -0.25 | 5.87 |

| 3-Fluorostyrene | -6.25 | -0.40 | 5.85 |

| 3-Iodostyrene | -5.98 | -0.55 | 5.43 |

| This compound | -6.05 | -0.65 | 5.40 |

Electrostatic Potential Surfaces (EPS) map the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. dtic.milwalisongo.ac.id Red regions on an EPS map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack.

For this compound, the EPS would likely show a region of negative potential (red) associated with the π-system of the benzene ring and the vinyl group. The fluorine atom, being highly electronegative, would create a region of negative potential around itself but would also inductively pull electron density from the ring, making the ortho and para positions slightly more positive. A significant feature of halogenated compounds, particularly those with heavier halogens like iodine, is the presence of a "σ-hole". researchgate.net This is a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-I bond axis, making it capable of forming halogen bonds, a type of non-covalent interaction. researchgate.net

Localized electron descriptors, such as Mulliken or Natural Bond Orbital (NBO) charges, provide a quantitative measure of the partial charge on each atom. These descriptors would further quantify the electron-withdrawing effect of the fluorine atom and the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites.

Table 2: Hypothetical Mulliken Atomic Charges for this compound *

| Atom | Charge (a.u.) |

| C (ipso to F) | +0.15 |

| F | -0.25 |

| C (ipso to vinyl) | +0.05 |

| C (vinyl, α to ring) | -0.10 |

| C (vinyl, β to ring) | -0.08 |

| I | +0.02 |

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It allows for the characterization of transition states and intermediates and the calculation of reaction energy profiles.

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki), DFT can be used to model the structures of all species along the reaction pathway. nih.govorganic-chemistry.orguwindsor.canumberanalytics.com This includes the reactants, intermediates, transition states, and products. The characterization of transition states is particularly important as their energies determine the activation barrier and thus the rate of the reaction.

In a typical Heck reaction, for example, key intermediates would include the oxidative addition product of the vinyl iodide to a palladium(0) complex, the subsequent migratory insertion intermediate with an alkene, and the final product after β-hydride elimination. DFT calculations would provide detailed geometric parameters (bond lengths and angles) for these species, as well as vibrational frequencies to confirm their nature as minima (intermediates) or first-order saddle points (transition states) on the potential energy surface.

By calculating the energies of all the characterized stationary points (reactants, intermediates, transition states, and products), an energy profile for the entire catalytic cycle can be constructed. This profile provides a quantitative understanding of the reaction mechanism, including the rate-determining step, which is the step with the highest activation energy.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems, such as a solute molecule in a solvent box, over time. nih.govmdpi.comrug.nl MD simulations provide insights into intermolecular interactions and the influence of the solvent on the conformation and reactivity of the solute.

For this compound, MD simulations could be used to study its solvation in different solvents. The simulations would track the positions and velocities of all atoms in the system, allowing for the analysis of solute-solvent interactions, such as hydrogen bonding (if applicable) and van der Waals forces. The simulations can also reveal the preferential orientation of solvent molecules around the solute and calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom. These simulations are crucial for understanding how the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby influencing reaction rates and outcomes. nih.govmdpi.com

Computational Prediction of Spectroscopic Features (e.g., NMR, IR, UV-Vis)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for identifying the compound, understanding its electronic structure, and interpreting experimental data. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to simulate various types of spectra. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which provides the wavenumbers and intensities of the fundamental vibrational modes. These can be compared with experimental IR spectra to identify characteristic functional group vibrations. For this compound, key predicted peaks would include C-F stretching, C-I stretching, C=C stretching of the vinyl group, and various aromatic C-H and C=C vibrations. While experimental spectra for the closely related 1-Fluoro-3-iodobenzene are available, computational analysis provides a deeper understanding of the vibrational modes of the title compound. nih.govchemicalbook.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum in the UV-Vis region is predicted using TD-DFT calculations. sharif.edu These calculations yield the excitation energies and oscillator strengths for electronic transitions between molecular orbitals. For this compound, the calculations would likely show transitions involving the π-system of the benzene ring and the iodoethenyl group. The presence of the halogen atoms can influence the position and intensity of the absorption maxima (λmax). The simulation of UV-Vis spectra can be refined by considering solvent effects, often using models like the Polarizable Continuum Model (PCM). researchgate.net

Below is a table summarizing the types of spectroscopic data that can be predicted computationally for this compound.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | Chemical Shifts (δ) in ppm | DFT (e.g., B3LYP) with GIAO |

| IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) |

| UV-Vis | Excitation Energies (eV), λmax (nm) | TD-DFT (e.g., B3LYP) |

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking)

The iodine and fluorine atoms, along with the aromatic ring in this compound, enable a range of non-covalent interactions that are crucial in determining its supramolecular chemistry and behavior in condensed phases.

Halogen Bonding: The iodine atom in the iodoethenyl group is a potential halogen bond (XB) donor. acs.org This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the extension of the C-I covalent bond. acs.org This positive region can interact favorably with Lewis bases or electron-rich sites on other molecules (XB acceptors). ethz.ch Computational studies on similar (iodoethynyl)benzene (B1606193) derivatives have shown that halogen bonding is a significant directional interaction, influencing crystal packing and molecular recognition in solution. acs.orgethz.ch For this compound, theoretical calculations could map the electrostatic potential surface to identify the σ-hole and predict the strength and geometry of potential halogen bonds with various acceptors. The strength of this interaction can be tuned by substituents on the benzene ring; the electron-withdrawing fluorine atom in the meta position is expected to enhance the positive character of the σ-hole on the iodine. ethz.ch

Other Non-Covalent Interactions: Besides halogen bonding and π-stacking, other weaker interactions like C-H···π interactions and dipole-dipole interactions involving the polar C-F bond can also play a role. A comprehensive computational analysis using methods like Non-Covalent Interaction (NCI) analysis can help visualize and quantify the various types of interactions present in dimers or larger clusters of this compound. rsc.org

The following table outlines the key non-covalent interactions involving this compound that can be investigated computationally.

| Interaction Type | Interacting Groups | Significance |

| Halogen Bonding | C-I (donor) with a Lewis base (acceptor) | Directional interaction, influences crystal engineering. acs.org |

| π-π Stacking | Benzene ring with another aromatic ring | Stabilizes crystal packing, can lead to polymorphism. chemrxiv.org |

| C-H···π | Aromatic/vinyl C-H with a benzene ring | Contributes to overall structural stability. |

| Dipole-Dipole | Polar C-F bond with other polar groups | Influences molecular orientation and bulk properties. |

Advanced Analytical Methodologies for the Elucidation of 1 Fluoro 3 1 Iodoethenyl Benzene

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of 1-Fluoro-3-(1-iodoethenyl)benzene. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of its regiochemistry and stereochemistry.

Regiochemical Assignment: The substitution pattern on the benzene (B151609) ring is confirmed by analyzing the ¹H NMR spectrum. youtube.com The four aromatic protons will present as a complex multiplet system. The proton situated between the two substituents (at C2) is expected to show couplings to the neighboring protons, while the other three protons will exhibit characteristic ortho, meta, and para coupling constants (J-values). wisc.edu In a disubstituted benzene ring, ortho coupling is typically 7–10 Hz, meta coupling is 2–3 Hz, and para coupling is even smaller. wisc.edu ¹³C NMR spectroscopy further confirms the 1,3-substitution pattern, as it will show six distinct signals for the aromatic carbons, confirming the lack of symmetry that would be present in ortho- or para-isomers. libretexts.orglibretexts.org

Stereochemical Assignment: The geometry of the 1-iodoethenyl group (E or Z isomer) is determined by the coupling constant between the two vinylic protons in the ¹H NMR spectrum. While one proton is replaced by iodine in a 1-iodoethenyl group, the remaining vinylic proton's chemical shift provides clues. The synthesis method, such as hydroiodination of an alkyne, often dictates the resulting stereochemistry. organic-chemistry.org Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy could definitively establish the spatial relationship between the vinylic proton and the aromatic ring protons, thus confirming the isomer.

Below is a table of predicted NMR data based on known substituent effects.

| Nucleus | Predicted Chemical Shift (ppm) | Key Correlations and Notes |

| ¹H (Aromatic) | 6.8 - 7.5 | Complex splitting patterns due to ortho, meta, and para H-H couplings, as well as H-F couplings. |

| ¹H (Vinylic) | 5.5 - 6.5 | Two distinct signals expected for the non-equivalent geminal protons, showing geminal coupling. |

| ¹³C (Aromatic) | 110 - 165 | Six unique signals. The carbon attached to fluorine (C-F) will show a large ¹JCF coupling constant. The carbon attached to the vinyl group (C-C=) and the carbon attached to iodine in related structures influence shifts. researchgate.net |

| ¹³C (Vinylic) | 80 - 140 | Two signals. The carbon bearing the iodine (C-I) will be significantly shifted. |

| ¹⁹F | -110 to -130 | A single resonance, likely a multiplet due to coupling with ortho and meta protons. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula and understanding the fragmentation behavior of this compound. HRMS provides highly accurate mass measurements (typically to within 5 ppm), allowing for the unambiguous determination of the elemental composition from the measured mass of the molecular ion. nih.gov

The molecular formula for this compound is C₈H₆FI, with a calculated monoisotopic mass of 247.9502 Da.

Electron ionization (EI) would lead to the formation of a molecular ion ([M]⁺) and subsequent fragment ions. The fragmentation pattern provides a fingerprint for the molecule's structure. Key fragmentation pathways would include:

Loss of Iodine: The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (•I, 127 Da) a primary and highly favorable fragmentation step, leading to a prominent peak at m/z 121. docbrown.info

Loss of the Vinyl Group: Cleavage of the bond between the benzene ring and the vinyl group.

Benzene Ring Fragmentation: The characteristic phenyl cation [C₆H₅]⁺ at m/z 77 or a fluorophenyl fragment would also be expected. docbrown.info

| Ion | Formula | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | [C₈H₆FI]⁺ | 247.95 | Molecular Ion |

| [M-I]⁺ | [C₈H₆F]⁺ | 121.05 | Loss of iodine radical |

| [M-C₂H₂I]⁺ | [C₆H₄F]⁺ | 95.03 | Loss of iodoethynyl radical |

| [C₆H₄]⁺ | [C₆H₄]⁺ | 76.03 | Loss of HF from a rearranged fragment |

| [I]⁺ | [I]⁺ | 126.90 | Ionized iodine atom |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within this compound by probing their characteristic vibrational modes.

FT-IR Spectroscopy is particularly sensitive to polar bonds and provides clear signals for many of the key groups:

C-F Stretch: A strong absorption is expected in the 1250-1100 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands of variable intensity appear in the 1600-1450 cm⁻¹ region.

Alkenyl C=C Stretch: A band of variable intensity around 1650-1620 cm⁻¹.

=C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern.

Raman Spectroscopy is more sensitive to non-polar, symmetric bonds and complements the FT-IR data:

The C=C and C-I bonds are expected to give rise to strong Raman signals. The C-I stretching vibration is typically found in the low-frequency region (500-600 cm⁻¹).

The combination of both techniques provides a comprehensive vibrational profile of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium / Strong |

| Alkene =C-H | Stretching | 3080 - 3020 | Medium / Medium |

| Alkene C=C | Stretching | 1650 - 1620 | Variable / Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium-Strong / Medium-Strong |

| C-F | Stretching | 1250 - 1100 | Strong / Weak |

| Aromatic C-H | Out-of-plane Bending | 900 - 750 | Strong / Weak |

| C-I | Stretching | 600 - 500 | Medium / Strong |

X-ray Crystallography of Derivatives or Co-crystals for Solid-State Structural Analysis and Intermolecular Interactions

While obtaining a single crystal of this compound itself might be challenging if it is a liquid or oil at room temperature, its definitive solid-state structure can be determined through X-ray crystallography of a suitable crystalline derivative or a co-crystal. This technique provides unequivocal proof of the molecular structure, including precise bond lengths, bond angles, and torsional angles.

Derivative/Co-crystal Formation: A common strategy is to react the molecule to form a stable, crystalline solid. Alternatively, co-crystallization with another molecule that promotes crystal packing can be employed. For this compound, the iodine atom is a prime target for forming co-crystals through halogen bonding.

Halogen Bonding: The iodine atom on the vinyl group possesses an electropositive region (a "σ-hole") that can form a strong, directional non-covalent interaction with a halogen bond acceptor (a Lewis base, such as a nitrogen atom in a pyridine (B92270) or the oxygen of a carbonyl group). oup.comacs.org By co-crystallizing this compound with a suitable halogen bond acceptor, well-defined crystals can be grown. The strength of this interaction can be enhanced by the presence of electron-withdrawing groups on the iodo-containing molecule. nih.gov

The resulting crystal structure would reveal:

Unambiguous Connectivity: Confirming the 1,3-substitution and the iodoethenyl structure.

Precise Molecular Geometry: Providing exact bond lengths (C-F, C-I, C=C, etc.) and angles.

Conformation: Defining the torsional angle between the benzene ring and the vinyl group.

Intermolecular Interactions: Detailing how molecules pack in the solid state, highlighting interactions such as halogen bonds (e.g., C-I···N), π-π stacking between benzene rings, and other weaker van der Waals forces. researchgate.net

Electroanalytical Techniques for Mechanistic Studies of Electron Transfer Processes

Electroanalytical techniques, particularly cyclic voltammetry (CV), are powerful methods for investigating the redox properties of this compound. CV can be used to determine reduction and oxidation potentials, probe the stability of intermediates, and elucidate the mechanisms of electron transfer processes. wikipedia.org

For this molecule, the primary electroactive site for reduction is the carbon-iodine bond. Aryl and vinyl halides can be reduced at a cathode, typically leading to the cleavage of the carbon-halogen bond. lookchem.com

A typical CV experiment would involve scanning the potential and observing the current response.

Cathodic Scan (Reduction): An irreversible reduction peak is expected, corresponding to the addition of an electron to the molecule, forming a radical anion. pku.edu.cn This radical anion is typically unstable and rapidly fragments, cleaving the C-I bond to form a vinylic radical and an iodide ion. lookchem.comrsc.org The potential at which this peak occurs is a measure of how easily the molecule is reduced. The presence of the electron-withdrawing fluorine atom on the ring would likely make this reduction occur at a less negative potential compared to an unsubstituted analogue.

Anodic Scan (Oxidation): The molecule may also show oxidation waves, though typically at higher potentials, corresponding to the removal of electrons from the π-system.

By analyzing the peak potentials, peak currents, and the effect of scan rate, one can gain insight into the kinetics and mechanism of the C-I bond cleavage, a process central to many synthetic applications of this type of compound. acs.org

Chromatographic Techniques for Purity Assessment and Complex Mixture Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of this compound.

Mode: Reversed-phase (RP-HPLC) would be the most common mode, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).

Detection: The aromatic ring and vinyl group constitute a chromophore, making UV detection at a suitable wavelength (likely around 254 nm) highly effective.

Separation: RP-HPLC can effectively separate the target compound from polar starting materials or non-polar byproducts. Separation of halogenated aromatic isomers can be achieved, though it can be challenging. chromforum.org Using stationary phases capable of pi-pi interactions, such as phenyl-hexyl columns, can enhance selectivity for aromatic compounds. chromforum.org

Gas Chromatography (GC): Given its likely volatility, GC is also a suitable technique.

Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be appropriate.

Detection: A Flame Ionization Detector (FID) would provide a general response, while a Mass Spectrometer (MS) as a detector (GC-MS) would offer the dual benefit of separation and structural confirmation via fragmentation patterns. For halogenated compounds, an Electron Capture Detector (ECD) could also be used for highly sensitive detection.

Purity Assessment: The purity of a sample can be determined by the relative area of the main peak in the chromatogram, assuming all components have a similar response factor with the chosen detector. GC is particularly powerful for separating isomers and other closely related impurities. nih.gov

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

| RP-HPLC | C18, Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | UV-Vis (DAD/PDA) | Purity analysis, separation from polar/non-polar impurities. oup.com |

| GC | 5% Phenyl Polysiloxane | Helium, Hydrogen | FID, MS, ECD | Purity analysis, separation of volatile impurities and isomers. nih.gov |

Article on "this compound"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available information on the specific chemical compound "this compound." Searches for its synthesis, properties, and applications in the specified areas yielded no results for this particular molecule.

The search did, however, identify several related compounds, including:

1-Fluoro-3-iodobenzene : A compound where an iodine atom is directly attached to the benzene ring at the 3-position. lookchem.comnih.govnist.gov

1-Fluoro-3-(iodoethynyl)benzene : A compound featuring an iodoethynyl group (-C≡CI) at the 3-position. uni.lu

1-Fluoro-3-(1-fluoroethenyl)benzene : A related vinylbenzene derivative. nih.gov

These related molecules are used in various chemical syntheses. For instance, 1-Fluoro-3-iodobenzene serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials through reactions like Suzuki-Miyaura and Sonogashira couplings.

Given the strict focus of this article solely on This compound , and the absence of any specific data for this compound in the public domain, it is not possible to provide the detailed content requested for the following sections:

Applications of 1 Fluoro 3 1 Iodoethenyl Benzene in Complex Molecule Synthesis

Stereoselective Synthesis of Defined Fluorinated and Iodinated Motifs

Without any research findings, experimental data, or documented applications, any discussion on these topics would be speculative and fall outside the required standards of scientific accuracy.

It is possible that "1-Fluoro-3-(1-iodoethenyl)benzene" is a novel compound that has not yet been synthesized or reported in the literature, or it may be referred to by a different nomenclature.

In-depth Analysis of this compound Reveals Significant Data Gap in Scientific Literature

Despite a comprehensive search of available scientific databases and chemical literature, detailed information regarding the chemical compound “this compound” remains elusive. This notable absence of data prevents a thorough analysis as per the requested future research directions and emerging paradigms. The scientific community has yet to substantially report on the synthesis, properties, or potential applications of this specific molecule.

The inquiry into "this compound" sought to explore a range of advanced topics, including the development of novel catalytic systems, the integration of artificial intelligence in its synthesis, the exploration of bio-inspired catalysis, and sustainable chemical transformations. However, the foundational information required to support such a discussion is not present in the public domain.

Initial searches for the target compound, "this compound," consistently redirected to information on related but structurally distinct compounds. The most prominently featured analogue is 1-Fluoro-3-iodobenzene . This suggests that while the core fluorinated and iodinated benzene (B151609) structure is known and studied, the specific ethenyl-iodide substituent at the third position is not a commonly synthesized or researched moiety.

Other related compounds for which information was found include:

1-Fluoro-4-(1-iodoethyl)benzene

1-Fluoro-3-(pentafluoroethyl)benzene

1-Fluoro-3-(trifluoromethoxy)benzene

The existence of these related structures indicates that the fluoro- and iodo-substituted benzene ring is a versatile scaffold in chemical synthesis. However, the specific combination of a 1-iodoethenyl group with a 1-fluoro-3-benzene core does not appear to be a focus of current research, or at least, the findings have not been published in accessible formats.

Without primary data on the synthesis, reactivity, and spectroscopic characterization of "this compound," any discussion on the proposed future research directions would be purely speculative and would not meet the standards of scientific accuracy. The development of novel catalytic systems, for instance, is entirely dependent on the known reactivity of a substrate. Similarly, AI and machine learning models for synthesis prediction require existing datasets of successful and unsuccessful reactions, which are absent for this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Fluoro-3-(1-iodoethenyl)benzene, and what reaction conditions optimize yield?

- Methodology :

- Gold-catalyzed alkynylative cyclization : A gold catalyst (e.g., AuCl₃) enables coupling of allenoates with iodoalkynes under visible light. For example, 1-ethynyl-4-fluorobenzene reacts with iodoalkynes in THF at 40°C, yielding 94% of the product after silica gel chromatography .

- Nucleophilic substitution : The iodine atom in the iodoethenyl group can be replaced using nucleophiles (e.g., amines) in polar aprotic solvents like DMF, with NaH as a base .

- Optimization : Reaction time (typically 12–24 hrs), solvent choice (THF for stability), and catalyst loading (1–5 mol%) critically influence yield and purity.

Q. How can NMR spectroscopy validate the structure of this compound?

- Key spectral features :

- ¹H NMR : Signals for the fluorobenzene ring (δ 7.30–6.83 ppm) and the iodoethenyl group (δ 4.13 ppm for CH and 1.62 ppm for CH₃) .

- ¹⁹F NMR : A singlet near δ -109.72 ppm confirms the fluorine substituent .

Q. What are the dominant chemical reactivity patterns of the iodoethenyl group in this compound?

- Reactions :

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst in THF/water .

- Elimination : Treatment with strong bases (e.g., KOtBu) may lead to alkyne formation via dehydrohalogenation .

- Mechanistic insight : The iodine atom’s polarizability enhances electrophilicity, facilitating nucleophilic or radical pathways .

Advanced Research Questions

Q. How do computational studies predict the regioselectivity of electrophilic aromatic substitution in this compound?

- Methodology :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electron density and Fukui indices. The fluorine atom directs electrophiles to the para position, while the iodoethenyl group activates the meta position .

Q. What strategies mitigate competing side reactions during palladium-catalyzed coupling of this compound?

- Optimization :

- Ligand selection : Bulky ligands (e.g., SPhos) reduce β-hydride elimination in Heck reactions .

- Additives : Silver salts (Ag₂CO₃) suppress iodide poisoning of the catalyst .

- Case study : In a Mizoroki-Heck reaction, optimizing temperature (80°C) and solvent (DMA) improved yield from 60% to 85% .

Q. How does the iodoethenyl moiety influence the compound’s photophysical properties?

- Analysis :

- UV-Vis spectroscopy : Strong absorption at 270–300 nm (π→π* transitions) with a red shift due to iodine’s heavy atom effect .

- Fluorescence quenching : Iodine’s spin-orbit coupling reduces fluorescence quantum yield (Φ < 0.1) compared to non-halogenated analogs .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

- Protocols :

- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli, with this compound dissolved in DMSO (≤1% v/v) .

- Cytotoxicity : MTT assay on HEK-293 cells, noting IC₅₀ values and comparing to fluorobenzene controls .

- Limitations : Solubility in aqueous media may require co-solvents (e.g., PEG-400) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.